molecular formula C13H9BCl2FNO3 B12644975 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12644975
M. Wt: 327.9 g/mol
InChI Key: GGUBDPKVAKOIQE-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 2,4-dichloroaniline with 2-fluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters and anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the development of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 2,4-Dichlorophenylboronic acid

Uniqueness

3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both the 2,4-dichlorophenyl and 2-fluorobenzene moieties, which impart distinct electronic and steric properties. These properties make it particularly effective in specific Suzuki–Miyaura coupling reactions, offering advantages in terms of reactivity and selectivity compared to other boronic acids.

Properties

Molecular Formula

C13H9BCl2FNO3

Molecular Weight

327.9 g/mol

IUPAC Name

[3-[(2,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BCl2FNO3/c15-7-4-5-11(10(16)6-7)18-13(19)8-2-1-3-9(12(8)17)14(20)21/h1-6,20-21H,(H,18,19)

InChI Key

GGUBDPKVAKOIQE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F)(O)O

Origin of Product

United States

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